![molecular formula C12H24 B15162418 5-Undecene, 4-methyl- CAS No. 143185-91-5](/img/structure/B15162418.png)
5-Undecene, 4-methyl-
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Overview
Description
5-Undecene, 4-methyl-: is an organic compound with the molecular formula C12H24 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond within its structure. This compound is also known by its IUPAC name, 4-Methyl-5-undecene . It is a colorless liquid with a boiling point of approximately 207.4°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Undecene, 4-methyl- can be achieved through various methods. One common approach involves the alkylation of 1-decene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of 5-Undecene, 4-methyl- may involve the catalytic cracking of larger hydrocarbons . This process breaks down larger molecules into smaller ones, including alkenes like 5-Undecene, 4-methyl-. The use of catalysts such as zeolites can enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: 5-Undecene, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol, depending on the reagents and conditions used.
Reduction: Hydrogenation of the double bond can yield the corresponding alkane, 5-methylundecane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 5-chloro-4-methylundecane.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: 5-Methylundecane.
Substitution: Halogenated derivatives such as 5-chloro-4-methylundecane.
Scientific Research Applications
Chemistry: 5-Undecene, 4-methyl- is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which can be used in various chemical research applications .
Biology and Medicine: biological activity . They can serve as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Industry: In the industrial sector, 5-Undecene, 4-methyl- can be used as a precursor for the production of lubricants, surfactants, and other specialty chemicals. Its properties make it suitable for applications requiring low viscosity and high thermal stability .
Mechanism of Action
The mechanism of action of 5-Undecene, 4-methyl- primarily involves its reactivity at the double bond . This reactivity allows it to participate in various chemical reactions, such as addition and polymerization. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
- 4-Undecene, 5-methyl-
- 5-Undecene, 3-methyl-
- 5-Undecene, 2-methyl-
Comparison: 5-Undecene, 4-methyl- is unique due to the position of the methyl group on the fourth carbon atom. This structural difference can influence its reactivity and physical properties compared to other similar compounds. For example, the position of the methyl group can affect the boiling point, density, and reactivity in chemical reactions .
Biological Activity
5-Undecene, 4-methyl- is an unsaturated hydrocarbon that belongs to the class of alkenes. Its biological activity has been a subject of interest due to its potential applications in various fields, including medicine and agriculture. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
5-Undecene, 4-methyl- can be represented by the following molecular formula:
- Molecular Formula: C11H22
- IUPAC Name: 5-Undecene, 4-methyl-
- CAS Number: [29250-41-7]
The presence of a double bond in its structure contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that alkenes, including 5-undecene derivatives, exhibit varying degrees of antimicrobial activity. For instance:
- Case Study 1: A study demonstrated that certain undecene derivatives possess significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory responses:
- Case Study 2: In vitro assays revealed that 5-undecene, 4-methyl-, at specific concentrations, reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases:
- Research Findings: Studies have indicated that compounds similar to 5-undecene, 4-methyl-, exhibit antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property may contribute to their protective effects against cellular damage .
The biological activities of 5-undecene, 4-methyl-, can be attributed to several mechanisms:
- Cell Membrane Disruption: The hydrophobic nature of alkenes allows them to integrate into lipid bilayers, disrupting membrane integrity and function.
- Modulation of Signaling Pathways: These compounds can influence various signaling pathways involved in inflammation and apoptosis.
- Antioxidant Mechanisms: By neutralizing free radicals, these compounds mitigate oxidative damage to cells.
Data Table: Biological Activities of 5-Undecene, 4-methyl-
Properties
CAS No. |
143185-91-5 |
---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
4-methylundec-5-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h9,11-12H,4-8,10H2,1-3H3 |
InChI Key |
YXDOMEUHVSOETQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(C)CCC |
Origin of Product |
United States |
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